3-chloro-4-(chloromethyl)-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-chloro-4-(chloromethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-3-4(2-6)5(7)8-9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTBBBIZHGCSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 3-chloro-4-(chloromethyl)-1-methyl-1H-pyrazole
General Synthetic Strategy
The synthesis typically involves two main transformations:
- Chlorination at the 3-position of the pyrazole ring.
- Chloromethylation at the 4-position to introduce the chloromethyl substituent.
The methyl group at the 1-position is usually introduced beforehand or retained from the starting pyrazole derivative.
Starting Materials and Key Reagents
- 1-methyl-1H-pyrazole or its derivatives as the core scaffold.
- Chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas for selective chlorination.
- Chloromethylation agents including chloromethyl methyl ether , paraformaldehyde with hydrochloric acid , or chloroacetonitrile under acidic conditions.
- Catalysts such as zinc chloride or other Lewis acids to facilitate chloromethylation.
Detailed Preparation Routes
Chloromethylation of 1-methylpyrazole Derivatives
- The chloromethylation is commonly performed by reacting 1-methylpyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
- This reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 4-position of the pyrazole ring.
- The process can be controlled to favor substitution at the 4-position due to electronic and steric factors inherent to the pyrazole ring system.
Chlorination at the 3-Position
- Selective chlorination at the 3-position can be achieved using N-chlorosuccinimide or chlorine gas under controlled conditions.
- The reaction conditions (temperature, solvent, and reagent stoichiometry) are optimized to avoid over-chlorination or substitution at undesired positions.
- The chlorination step is often performed after or before chloromethylation depending on the synthetic route and stability of intermediates.
Industrial and Laboratory Scale Synthesis
- Industrial methods may employ continuous flow processing to enhance reaction control, yield, and scalability.
- Continuous flow allows precise temperature and reagent addition control, minimizing side reactions and improving purity.
- Laboratory-scale syntheses typically use batch reactions with careful monitoring by chromatographic and spectroscopic methods.
Representative Preparation Procedure (Literature-Based Example)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-methyl-1H-pyrazole + paraformaldehyde + HCl + ZnCl2 | Chloromethylation under acidic conditions | 80-90 | Formation of 4-(chloromethyl)-1-methylpyrazole intermediate |
| 2 | Intermediate + N-chlorosuccinimide (NCS) or Cl2 gas | Selective chlorination at 3-position | 75-85 | Controlled temperature to avoid over-chlorination |
| 3 | Purification by recrystallization or chromatography | Isolation of this compound | - | Product often isolated as dihydrochloride salt for stability |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution pattern.
- Mass spectrometry (MS) verifies molecular weight and purity.
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) monitors reaction progress and product purity.
- The compound’s purity typically exceeds 95% after purification.
Research Findings and Notes
- The chloromethylation step is sensitive to reaction conditions; acidic catalysts and temperature control are critical for regioselectivity.
- Chlorination reagents and conditions must be carefully chosen to avoid multiple substitutions or ring degradation.
- The compound is often handled as its dihydrochloride salt to improve stability and ease of handling.
- Industrial processes emphasize atom economy, safety, and waste minimization, often employing greener solvents and continuous flow techniques.
- The compound serves as an intermediate for further functionalization in pharmaceutical and agrochemical synthesis.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Chloromethylation | Reaction of 1-methylpyrazole with formaldehyde/HCl and ZnCl2 catalyst | High regioselectivity, good yields | Requires acidic conditions, potential side reactions |
| Chlorination | Use of N-chlorosuccinimide or Cl2 gas for selective 3-position chlorination | Controlled substitution, scalable | Over-chlorination risk, requires careful control |
| Industrial Scale | Continuous flow processing for both steps | Enhanced control, scalability, safety | Requires specialized equipment |
| Purification | Recrystallization or chromatography | High purity product | Additional processing time and cost |
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(chloromethyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazole derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives. These products have various applications in pharmaceuticals, agrochemicals, and material science.
Scientific Research Applications
3-chloro-4-(chloromethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-chloro-4-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The structural and functional properties of pyrazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Observations :
- Reactivity : The chloromethyl group in the target compound provides a reactive site for alkylation or cross-coupling reactions, whereas analogs like the carbohydrazide () or carbaldehyde () derivatives exhibit polar functional groups suited for condensation or Schiff base formation.
- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl in ) reduce ring flexibility and may hinder intermolecular interactions compared to the smaller methyl group in the target compound.
- Electronic Effects : Electron-withdrawing groups (e.g., nitrile in ) increase electrophilicity at adjacent positions, while electron-donating groups (e.g., amine in ) enhance nucleophilic character.
Physicochemical Properties
- Solubility : The chloromethyl group in the target compound enhances lipophilicity compared to more polar derivatives like the carbohydrazide () or amine (), which may exhibit improved aqueous solubility due to hydrogen-bonding capabilities.
- Stability : Halogenated pyrazoles generally show thermal stability, but the chloromethyl group may render the compound susceptible to hydrolysis under basic conditions. In contrast, nitrile () or carbaldehyde () groups offer greater resistance to nucleophilic attack.
Biological Activity
3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. The presence of chloromethyl groups enhances its reactivity, allowing for covalent interactions with biological molecules, which may lead to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C5H6Cl2N2. Its structure features two chloromethyl groups at the 3 and 4 positions of the pyrazole ring, which significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C5H6Cl2N2 |
| Molecular Weight | 179.02 g/mol |
| CAS Number | 154312-86-4 |
| Solubility | Soluble in aqueous solutions |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. The chloromethyl groups allow the compound to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzymatic activity or modulating signaling pathways within cells. Preliminary studies suggest that this compound may be effective against various enzymes involved in metabolic processes.
Antimicrobial Properties
Several studies have explored the antimicrobial potential of this compound. It has shown promising results against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases.
Study on Antituberculosis Activity
A study published in Nature evaluated various pyrazole derivatives for their binding affinity to Mycobacterium tuberculosis (Mtb) CYP121A1. The findings indicated that compounds with similar structures to this compound exhibited significant binding affinity, suggesting potential antituberculosis properties .
Further investigations into the mechanism of action revealed that the compound interacts with specific molecular targets within cells. The presence of chlorine substituents enhances its reactivity, allowing it to participate in various chemical reactions that influence biological processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
